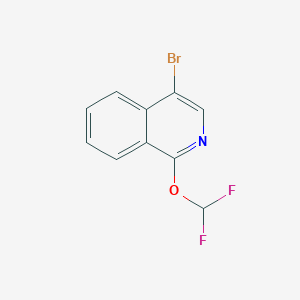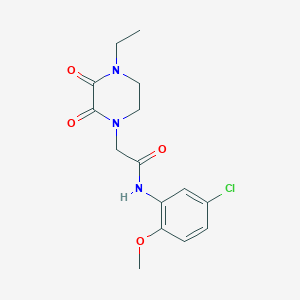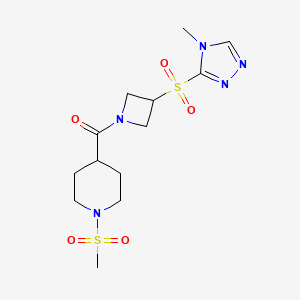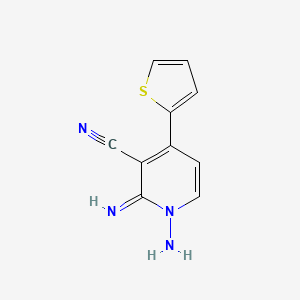![molecular formula C19H14ClFN2O4 B2829886 1-(3-Chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione CAS No. 898428-84-7](/img/structure/B2829886.png)
1-(3-Chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered as a potential therapy for cystic fibrosis, a genetic disorder that affects the lungs and digestive system, but it has since been found to have many other applications in the laboratory.
Aplicaciones Científicas De Investigación
Photophysical Properties and Chromophore Applications
Research on pyrazine-based chromophores, including structures related to 1-(3-Chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione, highlights their potential in optical applications due to their highly emissive properties and strong emission solvatochromism. These properties suggest their utility in intramolecular charge transfer (ICT) applications, with variations in electron-donating groups and π-conjugated systems influencing their photophysical behaviors (Hoffert et al., 2017).
Synthesis and Transformation in Chemical Research
The compound's synthesis and structural transformation capabilities are explored through various chemical reactions, demonstrating its versatility in creating novel chemical structures. This includes base-catalyzed ring transformations and the ability to undergo rearrangements under specific conditions, which underscores its value in synthetic organic chemistry and the development of new chemical entities (Sápi et al., 1997).
Antiviral Research
The synthesis and evaluation of analogues related to this compound have shown promise in antiviral research, particularly against the influenza virus. The modification of the pyrazine-2,3-dione scaffold has led to compounds that inhibit cap-dependent endonuclease activity, a promising target for influenza treatment strategies. This research paves the way for the development of therapeutic agents to combat influenza infections (Singh & Tomassini, 2001).
Antimicrobial and Anti-inflammatory Potential
Derivatives of pyrazine diones have been investigated for their potential in antimicrobial and anti-inflammatory applications. The structural diversity of these compounds allows for the exploration of their biological activities, highlighting their potential as lead compounds in the development of new therapeutic agents with antimicrobial and anti-inflammatory properties (Kendre et al., 2015).
Optoelectronic Materials
The compound and its derivatives are explored for their use in optoelectronic and charge transport applications, including organic light-emitting diodes (OLEDs). Their charge transfer behavior and optoelectronic properties make them promising candidates for efficient materials in OLED technologies, offering insights into the development of new materials for electronic and photonic devices (Wazzan & Irfan, 2019).
Propiedades
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O4/c1-27-17-7-6-14(10-15(17)20)23-9-8-22(18(25)19(23)26)11-16(24)12-2-4-13(21)5-3-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXBPGRTAWIFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorobenzyl)acetamide](/img/structure/B2829814.png)
![N-(2-chloro-4-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2829819.png)
![1-(4-methoxyphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2829820.png)
![N-(4-methoxybenzyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2829821.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2829823.png)